molecular formula C15H23NO2S B1211595 N-cyclooctyl-4-methylbenzenesulfonamide CAS No. 16801-74-4

N-cyclooctyl-4-methylbenzenesulfonamide

Cat. No.: B1211595
CAS No.: 16801-74-4
M. Wt: 281.4 g/mol
InChI Key: YXSWGHDOGYIRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclooctyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a cyclooctyl group attached to the sulfonamide nitrogen and a methyl substituent on the benzene ring. The cyclooctyl group, an eight-membered saturated ring, introduces conformational flexibility and increased lipophilicity compared to smaller cycloalkyl substituents .

Properties

CAS No.

16801-74-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

N-cyclooctyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H23NO2S/c1-13-9-11-15(12-10-13)19(17,18)16-14-7-5-3-2-4-6-8-14/h9-12,14,16H,2-8H2,1H3

InChI Key

YXSWGHDOGYIRBI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2

Other CAS No.

16801-74-4

solubility

24.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

2.1 Structural and Conformational Differences
Compound Name Substituent on N Benzene Ring Substituent Molecular Weight (g/mol) Key Structural Features Evidence Source
N-Cyclooctyl-4-methylbenzenesulfonamide Cyclooctyl 4-Methyl 279.40 Flexible eight-membered ring; high lipophilicity
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Cyclohexyl + Ethyl 4-Methyl - Chair conformation (cyclohexyl); dual alkyl groups enhance steric bulk
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl + Ethyl 4-Methyl - Aromatic benzyl group enables π-π interactions; ethyl enhances hydrophobicity
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolyl-sulfamoyl 4-Methyl - Heterocyclic oxazole moiety; potential antimicrobial activity
  • Cyclooctyl vs. Cyclohexyl (): The cyclooctyl group in the target compound introduces greater conformational flexibility compared to the rigid chair conformation of cyclohexyl. This flexibility may reduce crystallinity, improving solubility in nonpolar solvents.
  • Cyclooctyl vs. Benzyl ():
    The benzyl group in N-benzyl derivatives facilitates π-π stacking with aromatic residues in proteins, a feature absent in the cyclooctyl analogue. This difference could result in divergent pharmacological profiles, with benzyl derivatives being more suited for enzyme inhibition .

  • Heterocyclic Analogues ():
    Sulfonamides with oxazole rings exhibit enhanced antimicrobial activity due to the electron-withdrawing nature of the heterocycle, which may stabilize interactions with bacterial dihydropteroate synthase. The target compound lacks such a group, suggesting a different mechanism or application .

2.3 Physicochemical Properties
  • Hydrogen Bonding: Crystal structures of N-cyclohexyl and N-benzyl derivatives () reveal C–H···O interactions stabilizing their lattices. The cyclooctyl analogue may exhibit weaker intermolecular forces due to ring flexibility, leading to lower melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-4-methylbenzenesulfonamide

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